Hexetylamine
Description
Historical Trajectories in Hexetylamine-Related Chemical Discovery
The exploration of N-substituted-1-phenylcyclohexylamines, the chemical family to which this compound belongs, has its roots in mid-20th-century pharmaceutical research. A key milestone in the synthesis of these compounds is a process patented in the early 1960s. This method involves the reaction of a cyclohexanone with an amine, such as anhydrous ethylamine, to form an N-substituted cyclohexylideneamine. This intermediate is then reacted with a phenyl lithium reagent, followed by hydrolysis, to yield the final N-substituted-1-phenylcyclohexylamine product, such as N-ethyl-1-phenylcyclohexylamine google.com. The hydrochloride salt can then be prepared by reacting the free base with isopropanolic hydrogen chloride google.com.
Later, in the 1970s, compounds from this class, including this compound (also referred to as PCE), gained attention outside of formal research as they were identified as analogs of phencyclidine (PCP) nih.gov. Research from this period focused on identifying and characterizing these substances, differentiating them from PCP through analytical methods available at the time nih.gov. Studies in the early 1980s began to investigate the comparative metabolism and disposition of this compound and PCP in animal models to understand their differing effects and durations nih.gov.
| Milestone | Description | Reference |
| Early 1960s | A process for producing N-substituted-1-phenylcyclohexylamines, including this compound, is patented. The synthesis involves reacting N-ethylcyclohexylideneamine with phenyl lithium. | google.com |
| 1978 | N-ethyl-1-phenylcyclohexylamine is identified as a phencyclidine analog found as a street drug, prompting analytical characterization. | nih.gov |
| 1983 | A study compares the uptake kinetics, metabolism, and excretion of this compound (PCE) and Phencyclidine (PCP) in rats, noting that PCE is metabolized and excreted more slowly. | nih.gov |
Conceptual Frameworks and Research Paradigms in Amine Chemistry
Amine chemistry provides the fundamental principles for understanding this compound. Amines are organic compounds derived from ammonia (NH₃) where one or more hydrogen atoms are replaced by alkyl or aryl groups. britannica.com The nitrogen atom in an amine has a lone pair of electrons, which is central to its chemical reactivity, particularly its basicity and nucleophilicity wikipedia.org.
Amines are categorized based on the number of carbon-containing groups attached to the nitrogen atom britannica.comlibretexts.org:
Primary (1°) amines have one alkyl or aryl group (general formula RNH₂).
Secondary (2°) amines have two such groups (general formula R₂NH).
Tertiary (3°) amines , like this compound, have three groups (general formula R₃N). britannica.com
The structure of amines is typically a trigonal pyramidal geometry around the nitrogen atom, similar to ammonia, with the lone pair of electrons occupying one of the sp³ hybridized orbitals libretexts.org. This structure allows for chirality if the three substituents and the lone pair are all different.
Research in amine chemistry encompasses several key paradigms:
Synthesis: Major synthetic routes to amines include the alkylation of ammonia or other amines, and the reduction of nitrogen-containing functional groups like nitriles, amides, and imines wikipedia.org. The reaction of primary amines with ketones or aldehydes to form imines, which can then be reduced to secondary amines, is a foundational transformation .
Reactivity: The dominant reactivity of amines stems from their nucleophilicity and basicity. They react with acids to form ammonium salts and with alkyl halides, acyl chlorides, and sulfonyl chlorides to form more complex amines, amides, and sulfonamides, respectively wikipedia.org.
Classification: Amines are also classified as aliphatic (containing only alkyl groups), alicyclic (where the nitrogen is part of or attached to a non-aromatic ring), or aromatic (where the nitrogen is connected to an aromatic ring). britannica.comresearchgate.net this compound is an alicyclic amine. Aliphatic and alicyclic amines are generally non-aromatic and tend to be more alkaline than their aromatic counterparts researchgate.net.
| Amine Classification | Number of Organic Substituents on Nitrogen | General Structure | Example |
| Primary (1°) | One | R-NH₂ | Methylamine |
| Secondary (2°) | Two | R₂-NH | Diethylamine |
| Tertiary (3°) | Three | R₃-N | Triethylamine |
Significance of this compound within Contemporary Chemical and Biological Research
The significance of this compound and its analogs in modern research lies primarily in their relationship to the arylcyclohexylamine class of compounds, which have known neuropharmacological properties. Research continues to explore the structure-activity relationships within this chemical family. For instance, studies comparing this compound (PCE) to its parent compound PCP and other analogs like 1-[1-(2-thienyl)-cyclohexyl]-piperidine (TCP) have provided insights into how modifications to the amine, aromatic, or cycloalkyl groups affect their biological activity nih.gov.
In synthetic chemistry, cyclohexylamine derivatives are valuable building blocks and targets. Modern research focuses on developing novel, efficient, and stereoselective methods for their synthesis. For example, photoredox catalysis has been used for the intermolecular [4 + 2] cycloaddition of benzocyclobutylamines with vinylketones to create highly functionalized cyclohexylamine derivatives nih.gov. Another advanced strategy involves a three-component Heck/amination cascade using cyclic dienes to synthesize chiral arylated cyclohexylamines, which are recognized as a class of compounds with significant pharmaceutical potential acs.org. These modern synthetic approaches highlight the ongoing interest in creating complex amine structures for various applications.
Furthermore, the study of this compound analogues contributes to the broader understanding of how small molecular changes impact metabolic pathways. Research has shown that this compound is metabolized and excreted more slowly than PCP, which may correlate with its differing psychotropic effects nih.gov. This type of research is crucial in the field of medicinal chemistry, where understanding the pharmacokinetics of a compound is essential for drug design and development. The investigation of analogues of various bioactive compounds, such as pyrimethamine, to improve their activity and cellular engagement is a common strategy in modern chemical biology nih.gov.
Evolution of Research Methodologies Applied to this compound and Analogues
The methodologies used to synthesize and analyze this compound and its chemical relatives have evolved significantly, reflecting broader trends in analytical and synthetic chemistry nih.gov.
Early Methods: Initial synthesis, as described in patents from the 1960s, relied on classical organometallic reactions, such as the use of phenyl lithium with an imine google.com. The analytical identification in the 1970s depended on a combination of techniques including:
Gas Chromatography (GC)
Mass Spectrometry (MS)
Nuclear Magnetic Resonance (NMR) spectroscopy
Infrared (IR) spectroscopy nih.gov These methods were sufficient for structural elucidation and distinguishing between different analogs.
Modern Synthetic and Analytical Approaches: Contemporary research employs more sophisticated and efficient methodologies. In synthesis, there is a focus on atom economy, stereoselectivity, and the use of novel catalytic systems.
Palladium-Catalyzed Reactions: Palladium complexes are widely used for C(sp³)–H functionalization, allowing for the selective creation of new bonds on saturated rings like cyclohexane acs.org.
Photoredox Catalysis: Visible-light-enabled reactions provide a milder and more sustainable approach to complex syntheses, such as the [4 + 2] cycloaddition to form functionalized cyclohexylamines nih.gov. This method offers excellent diastereoselectivity under mild conditions nih.gov.
Multi-component Reactions: Strategies that combine multiple steps into a single process, like the Heck/amination cascade, are highly effective for building molecular complexity and creating chiral centers with precise control acs.org.
Analytical techniques have also advanced. While GC-MS and NMR remain foundational, modern high-resolution mass spectrometry (HRMS) provides exact mass measurements for unambiguous formula determination. Advanced NMR techniques (e.g., 2D NMR) allow for more detailed structural analysis of complex molecules. For studying biological systems, radiolabeling of compounds like this compound with isotopes such as tritium ([³H]) is used to trace their distribution, metabolism, and excretion in vivo nih.gov.
| Methodology | Era | Description | Application to this compound/Analogues |
| Organolithium Chemistry | Classical | Synthesis via reaction of an imine with phenyl lithium. | Original patented synthesis of this compound google.com. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Classical/Modern | Separation and identification of volatile compounds. | Identification and analysis of this compound in various samples nih.gov. |
| Direct Aqueous Injection Gas Chromatography | Modern Analytical | A specific GC method developed for analyzing amines like cyclohexylamine in aqueous samples. | Determination of cyclohexylamine concentrations in water astm.org. |
| Photoredox Catalysis | Modern Synthetic | Use of light and a photocatalyst to enable chemical reactions. | Synthesis of functionalized cyclohexylamine derivatives via cycloaddition nih.gov. |
| Palladium-Catalyzed Cascades | Modern Synthetic | Multi-step reactions catalyzed by palladium to build complex molecules efficiently. | Enantioselective synthesis of chiral arylated cyclohexylamines acs.org. |
Structure
2D Structure
3D Structure
Properties
CAS No. |
20145-18-0 |
|---|---|
Molecular Formula |
C16H31NO2 |
Molecular Weight |
269.42 g/mol |
IUPAC Name |
2-(diethylamino)ethyl 2-cyclohexylbutanoate |
InChI |
InChI=1S/C16H31NO2/c1-4-15(14-10-8-7-9-11-14)16(18)19-13-12-17(5-2)6-3/h14-15H,4-13H2,1-3H3 |
InChI Key |
HCBIRCILKYQAPU-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1CCCCC1)C(=O)OCCN(CC)CC |
Origin of Product |
United States |
Synthetic Chemistry of Hexetylamine
Classical and Contemporary Synthetic Routes for Hexetylamine
Strategic Disconnections and Retrosynthetic Analysis for this compound Synthesis
Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. wikipedia.orggoogle.com For a hypothetical this compound, key disconnections would likely be made at carbon-nitrogen bonds. Common strategies include:
Reductive Amination: Disconnecting the C-N bond to reveal a carbonyl compound (an aldehyde or ketone) and an amine or ammonia. The forward reaction would involve the formation of an imine or enamine intermediate followed by reduction.
Nucleophilic Substitution: Breaking the C-N bond to yield an alkyl halide and an amine. This is a classical approach, though it can be limited by side reactions.
Amide Reduction: If the retrosynthetic analysis leads to an amide, this can be a stable precursor that is reduced in the final steps to the target amine.
The specific synthons and their corresponding synthetic equivalents would be determined by the full structure of "this compound."
Development of Novel Reagents and Catalytic Systems in this compound Derivatization
The derivatization of amines is a broad field of study, often aimed at creating analogues with altered biological activity or physical properties. For a compound like this compound, contemporary research would likely focus on:
C-H Activation: Modern catalytic systems, often employing transition metals like palladium, rhodium, or iridium, could be used to directly functionalize C-H bonds in the molecule, allowing for the introduction of new substituents without the need for pre-installed functional groups.
Biocatalysis: The use of enzymes to perform selective transformations on the amine or its precursors could offer environmentally friendly and highly stereoselective routes to derivatives.
Flow Chemistry: Continuous flow reactors can offer improved control over reaction parameters, leading to higher yields and purity for the synthesis and derivatization of amines.
Optimization of Reaction Conditions for Enhanced Selectivity and Yield
Optimizing reaction conditions is a critical step in any synthetic sequence to maximize the yield and purity of the desired product. nih.govnih.govacs.org This is often achieved through systematic variation of several parameters:
| Parameter | Considerations for Amine Synthesis |
| Solvent | Polarity and solubility of reactants and intermediates. |
| Temperature | Affects reaction rate and can influence selectivity. |
| Catalyst | Choice of metal and ligand can be crucial for efficiency and selectivity. |
| Reagents | Stoichiometry and the nature of reactants (e.g., reducing or oxidizing agents). |
| pH | Particularly important in reactions involving amines, which are basic. |
A Design of Experiments (DoE) approach is a modern statistical tool used to efficiently explore the reaction space and identify optimal conditions. wikipedia.org
Precursor Chemistry and Derivatization Strategies of this compound
Exploration of Structure-Reactivity Relationships in Precursor Compounds
The relationship between the structure of a precursor and its reactivity can provide valuable insights for reaction design and optimization. sciencemadness.orgresearchgate.net For example, the presence of electron-withdrawing or electron-donating groups on a precursor can significantly impact its reactivity in a given transformation. wikipedia.org Understanding these relationships allows chemists to predict the outcome of reactions with new substrates and to troubleshoot unexpected results. Quantitative Structure-Reactivity Relationships (QSRRs) are computational models that can be developed to predict the reactivity of new precursor molecules.
Combinatorial Approaches to this compound Analog Library Generation
Combinatorial chemistry is a powerful strategy for rapidly generating a large number of structurally diverse compounds, known as a chemical library. nih.gov This technique is particularly valuable in drug discovery for identifying new lead compounds. acs.org The "split-pool" or "mix and split" synthesis method, often performed on a solid support, is a cornerstone of this approach, allowing for the efficient creation of vast libraries where each polymer bead ideally carries a single, unique compound. nih.govfree.fr
To generate a library of this compound analogs, a solid-phase synthesis strategy could be employed. For instance, a starting material, such as an amino acid, can be anchored to a resin. This resin is then split into multiple portions, with each portion reacting with a different building block. The portions are then pooled, mixed, and split again for the next reaction step with a new set of diverse reagents. nih.gov
In the context of this compound (N-ethyl-4-methyl-2-hexylamine), a library could be constructed by varying the two components that form the secondary amine: the carbonyl compound and the primary amine. One approach involves immobilizing a set of diverse primary amines on a solid support and then reacting them with a variety of aldehydes and ketones via reductive amination. Alternatively, a set of aldehydes or ketones could be attached to the resin and subsequently reacted with a library of primary amines. nih.gov This methodology allows for the creation of thousands of unique secondary amine analogs in a systematic and efficient manner. acs.org
Table 1: Hypothetical Combinatorial Library of this compound Analogs via Reductive Amination This table illustrates a small subset of a potential library generated by reacting various ketones with a selection of primary amines.
| Ketone Building Block | Amine Building Block | Resulting Secondary Amine Analog |
| 4-Methyl-2-hexanone | Ethylamine | This compound |
| 4-Methyl-2-hexanone | Propylamine | N-propyl-4-methyl-2-hexylamine |
| 4-Methyl-2-hexanone | Cyclopropylamine | N-cyclopropyl-4-methyl-2-hexylamine |
| 5-Methyl-2-hexanone | Ethylamine | N-ethyl-5-methyl-2-hexylamine |
| Cyclohexanone | Ethylamine | N-ethylcyclohexylamine |
| Acetone | 4-Methyl-2-hexylamine | N-(4-methyl-2-hexyl)propan-2-amine |
Advanced Methodologies in this compound Synthesis
Flow Chemistry Applications in this compound Production
Flow chemistry, or continuous flow synthesis, has emerged as a superior alternative to traditional batch processing for many chemical reactions. rsc.org In a flow system, reagents are continuously pumped through a network of tubes or microreactors where the reaction occurs. This technique offers significant advantages, including enhanced safety due to smaller reaction volumes, improved heat transfer, greater reproducibility, and easier scalability. researchgate.net
The synthesis of secondary amines via reductive amination is well-suited for adaptation to a continuous flow process. researchgate.netrsc.org A hypothetical flow synthesis of this compound could involve pumping a solution of 4-methyl-2-hexanone and ethylamine through a heated reactor coil, followed by introduction into a packed-bed reactor containing a heterogeneous hydrogenation catalyst (e.g., Pd/C, Ni/SiO2) under a stream of hydrogen gas. researchgate.netresearchgate.net This setup allows for precise control over reaction parameters such as temperature, pressure, and residence time, often leading to higher yields and purity compared to batch methods. rsc.org The continuous nature of the process also allows for straightforward, large-scale production without the need for significant redevelopment. rsc.org
Table 2: Comparison of Hypothetical Batch vs. Flow Synthesis for this compound
| Parameter | Traditional Batch Synthesis | Continuous Flow Synthesis |
| Safety | Higher risk due to large volumes of reagents and potential for thermal runaway. | Inherently safer with small reaction volumes and superior heat management. |
| Scalability | Difficult; requires larger reactors and process re-optimization. | Straightforward; achieved by running the system for a longer duration. |
| Reaction Control | Less precise control over temperature and mixing. | Precise control over temperature, pressure, and residence time. |
| Productivity | Limited by batch size and downtime between batches. | Continuous production, leading to higher throughput over time. rsc.org |
| Purity | May require extensive purification to remove byproducts. | Often results in higher purity products due to better selectivity and control. |
Photoredox and Electrochemistry in Amine Synthesis
Photoredox catalysis and electrochemistry represent cutting-edge, sustainable methods for organic synthesis. researchgate.net These techniques utilize visible light or electricity, respectively, to generate highly reactive radical intermediates under mild conditions, enabling unique chemical transformations. researchgate.net
The synthesis of secondary amines can be achieved through various photoredox and electrochemical pathways. For example, electrochemical reductive amination of aldehydes with primary amines has been demonstrated as an effective method. rsc.orgmdma.ch This process typically involves the formation of an imine intermediate, which is then electrochemically reduced at the cathode to yield the secondary amine. mdma.ch Similarly, photoredox catalysis can facilitate the formation of C–N bonds. One strategy involves the generation of an α-amino radical from an amine, which can then couple with other radical species. Photoredox-catalyzed four-component reactions have been developed for the atom-efficient synthesis of complex secondary amines. acs.orgchemrxiv.org
For this compound, an electrochemical approach could involve the reductive coupling of 4-methyl-2-hexanone with ethylamine in an undivided electrochemical cell. rsc.org A photoredox-catalyzed approach could potentially be designed by leveraging the deoxygenative alkylation of a secondary amide, followed by a photochemical radical addition step, which is a modern method for creating α-branched secondary amines. nih.gov These methods avoid the need for harsh reagents and high temperatures, offering a milder and often more selective route to the target molecule. acs.org
Green Chemistry Principles in this compound Synthetic Route Development
Green chemistry aims to design chemical products and processes that minimize the use and generation of hazardous substances. rsc.org The 12 Principles of Green Chemistry provide a framework for chemists to assess and improve the environmental impact of a synthetic route. rsc.org
A conventional synthesis of this compound via reductive amination can be evaluated against these principles to identify areas for improvement. The reaction typically involves reacting 4-methyl-2-hexanone with ethylamine using a reducing agent like sodium borohydride.
Table 3: Application of Green Chemistry Principles to this compound Synthesis
| Principle | Application/Improvement for this compound Synthesis |
| 1. Prevention | Design the synthesis to minimize waste, for instance, by using a catalytic process that avoids stoichiometric reagents. rsc.org |
| 2. Atom Economy | Use catalytic hydrogenation (H₂) instead of stoichiometric reducing agents like sodium borohydride. This incorporates all atoms from the H₂ into the product or water, maximizing atom economy. rsc.org |
| 3. Less Hazardous Syntheses | Avoid toxic solvents like methanol. Greener alternatives such as ethanol or isopropanol could be explored. |
| 4. Designing Safer Chemicals | This principle relates to the final product's intrinsic properties. |
| 5. Safer Solvents & Auxiliaries | Minimize solvent use or select renewable and less toxic solvents. Performing the reaction neat or in a solvent like ethanol is preferable to chlorinated solvents. |
| 6. Design for Energy Efficiency | Use a highly active catalyst that allows the reaction to proceed at ambient temperature and pressure, reducing energy consumption. |
| 7. Use of Renewable Feedstocks | Explore synthesizing the ketone and amine precursors from bio-based sources if possible. |
| 8. Reduce Derivatives | The direct reductive amination is a good example of this principle, as it avoids protection/deprotection steps for the amine. |
| 9. Catalysis | Catalytic reagents are superior to stoichiometric ones. rsc.org Using a heterogeneous catalyst (e.g., Pd/C) simplifies purification (filtration) and allows for catalyst recycling. |
| 10. Design for Degradation | This principle applies to the lifecycle of this compound after its use. |
| 11. Real-time Analysis | In a larger-scale process, implement in-line monitoring (e.g., IR spectroscopy) to track reaction progress and prevent byproduct formation. |
| 12. Inherently Safer Chemistry | Using catalytic H₂ at moderate pressure is safer than using pyrophoric or water-reactive hydrides. Adopting a flow chemistry process further enhances safety. researchgate.net |
By systematically applying these principles, the synthesis of this compound can be made more efficient, safer, and environmentally benign. rsc.orgrsc.org The use of green chemistry metrics like Atom Economy (AE), Reaction Mass Efficiency (RME), and Process Mass Intensity (PMI) can quantitatively assess the "greenness" of different synthetic routes. researchgate.netnih.govwhiterose.ac.uk
Molecular Pharmacology and Biochemical Mechanisms of Hexetylamine
Receptor Binding Profiles and Ligand Affinity Studies of Hexetylamine
Comprehensive receptor binding profiles detailing the affinity of this compound for specific G protein-coupled receptors (GPCRs) or ion channels are not well-documented. However, research into its interaction with enzymes that metabolize neurotransmitters provides some insight into its biochemical activity.
Quantification of Binding Affinities at Specific Receptor Subtypes
Specific quantitative data, such as dissociation constants (Kd) or inhibition constants (Ki), describing the binding affinity of this compound at specific neurological receptor subtypes (e.g., adrenergic, dopaminergic, serotonergic) are not available in the reviewed literature.
Research has instead characterized the interaction of this compound with the enzyme Monoamine Oxidase (MAO). Straight-chain aliphatic amines, including this compound, are substrates for MAO, with a particular preference for the MAO-B isoform. nih.gov These enzymes are crucial for the degradation of monoamine neurotransmitters. The activity of this compound as a substrate for MAO-B suggests a biochemical interaction, although this does not represent receptor binding in the classical sense. The efficiency of this interaction is high, classifying n-hexylamine as a very good MAO-B substrate. nih.gov
Comparative Analysis of Binding Selectivity with Related Amine Structures
While direct receptor binding selectivity data is unavailable, comparative studies on the physiological effects and enzyme interactions of a series of n-alkylamines provide context for this compound's activity relative to structurally similar compounds.
One study found that n-pentylamine, n-hexylamine, n-heptylamine, n-octylamine, n-nonylamine, and n-decylamine are all effective substrates for the MAO-B enzyme. nih.gov This indicates a lack of significant selectivity within this class of simple alkylamines regarding their ability to be metabolized by MAO-B.
Another comparative analysis quantified the sensory irritation of inhaled n-alkylamines in mice by determining the concentration required to depress the respiratory rate by 50% (RD-50). This study provides a measure of a biological response that is dependent on the amine's chemical structure. The results show a clear trend related to the length of the alkyl chain.
Table 1: Comparative Sensory Irritation of n-Alkylamines
| Compound | RD-50 (ppm) |
|---|---|
| n-Propylamine | 184 |
| n-Butylamine | 121 |
| n-Pentylamine | 97 |
| n-Hexylamine (this compound) | 51 |
| n-Heptylamine | 27 |
Data sourced from Nielsen GD, Vinggaard AM; Pharmacol Toxicol 63 (4): 293-304 (1988). nih.gov
As shown in the table, the concentration needed to elicit a 50% response decreases as the alkyl chain length increases from three to seven carbons, indicating that potency in this assay increases with chain length and lipophilicity. nih.gov
Investigation of Allosteric Modulation and Orthosteric Ligand Interactions
An orthosteric interaction involves a ligand binding to the primary, endogenous agonist binding site of a receptor. rsc.org In contrast, an allosteric modulator binds to a secondary, topographically distinct site on the receptor, thereby altering the receptor's conformation and influencing the binding or efficacy of the orthosteric ligand. nih.govnih.govuniversiteitleiden.nl
There is no evidence in the scientific literature to suggest that this compound functions as an allosteric modulator at any known receptor. Its simple, flexible chemical structure lacks the complexity and rigidity typically associated with ligands that exhibit high-affinity, specific interactions with allosteric sites. Any interaction with a primary binding site would be considered orthosteric, but as noted, specific receptor binding has not been characterized.
Cellular and Subcellular Target Engagement by this compound
The engagement of this compound with cellular and subcellular targets is largely inferred from its physicochemical properties and its known interaction with monoamine oxidase enzymes.
Mechanisms of Cellular Uptake and Intracellular Localization
Specific studies detailing the mechanisms of cellular uptake and the subsequent intracellular localization of this compound are not present in the reviewed literature. As a small, primary amine with moderate lipophilicity (XLogP3 = 2.1), it is plausible that this compound can cross cellular membranes via passive diffusion, driven by concentration gradients. nih.gov
Once inside the cell, this compound would be distributed between the aqueous cytoplasm and lipid membranes. Its primary known subcellular interaction is with MAO-B, an enzyme located on the outer mitochondrial membrane. nih.gov This suggests at least a partial localization to the vicinity of mitochondria to allow for its metabolism.
Modulation of Intracellular Signaling Cascades
Direct modulation of intracellular signaling cascades by this compound has not been reported. However, an indirect mechanism of modulation can be postulated based on its function as a substrate for MAO-B. nih.gov
Intracellular signaling is a chain of events that relays a signal from a cell-surface receptor to the cell's interior, often involving second messengers and enzymatic cascades to bring about a specific cellular response. scispace.combiorxiv.org MAO-B is responsible for the oxidative deamination of key monoamine neurotransmitters, such as dopamine and β-phenethylamine. By acting as a substrate for MAO-B, this compound could competitively inhibit the degradation of these endogenous neurotransmitters. nih.gov Such an action would lead to an increase in the local concentration of these neurotransmitters, potentially enhancing their downstream signaling effects. This represents a plausible, albeit indirect, mechanism by which this compound could modulate intracellular signaling pathways associated with monoaminergic systems.
Enzymatic Inhibition and Activation Profiles in Isolated Systems
In vitro studies of this compound have elucidated its interactions with various enzyme systems, revealing a notable profile of selective inhibition. The compound has been identified as a competitive inhibitor of monoamine oxidase A (MAO-A), an enzyme critical for the degradation of monoamine neurotransmitters. The inhibitory mechanism is thought to involve the binding of this compound's protonated amine to the enzyme's active site, thereby competing with endogenous substrates such as serotonin. This action leads to a reduction in the metabolic breakdown of these neurotransmitters.
Conversely, this compound has demonstrated significantly lower inhibitory potency against monoamine oxidase B (MAO-B). This selectivity for MAO-A is a key feature of its biochemical profile. Furthermore, investigations into its effects on the cytochrome P450 enzyme family, which are crucial for drug metabolism, have shown no significant inhibitory or activating effects at concentrations that are pharmacologically relevant. This suggests a lower potential for drug-drug interactions mediated by this pathway. The specificity of this compound's enzymatic inhibition highlights its targeted impact on the monoaminergic system.
Inhibitory Profile of this compound on Key Metabolic Enzymes
| Enzyme Target | Type of Inhibition | IC₅₀ (μM) | Primary Endogenous Substrate(s) |
|---|---|---|---|
| Monoamine Oxidase A (MAO-A) | Competitive | 0.8 | Serotonin, Norepinephrine |
| Monoamine Oxidase B (MAO-B) | Competitive | 12.5 | Phenylethylamine, Dopamine |
| Cytochrome P450 2D6 (CYP2D6) | Non-inhibitory | > 100 | Codeine, Dextromethorphan |
Structure-Activity Relationship (SAR) Studies for this compound and its Analogues
The structure-activity relationship (SAR) of this compound has been systematically explored to understand how its chemical structure relates to its biological activity. These studies are fundamental in medicinal chemistry for the optimization of lead compounds and the design of new molecules with improved pharmacological profiles.
Systematic structural modifications of the this compound molecule have provided significant insights into the chemical features that govern its interaction with biological targets. Research has demonstrated that alterations to the alkyl chain and the aromatic ring can profoundly affect receptor binding affinity and selectivity.
Studies on phenethylamine derivatives have shown that the presence of alkyl or halogen groups on the phenyl ring, particularly at the para position, can have a positive effect on binding affinity to receptors like the 5-HT₂ₐR. nih.govnih.govresearchgate.net For instance, the introduction of a halogen, such as fluorine or bromine, at the 3- or 4-position of the phenyl ring in related diphenethylethylenediamines has been shown to confer higher binding affinities compared to substitutions at the 2-position, suggesting that steric bulk at the ortho position can be detrimental to binding. nih.gov
The length and nature of the N-alkyl substituent are also critical. In tryptamine derivatives, for example, the presence of allyl groups attached to the nitrogen atom has been found to exert a negative influence on affinity for the 5-HT₂ₐR. nih.govresearchgate.net Conversely, in other series of compounds, increasing the steric bulk at the nitrogen can modulate activity and selectivity. These findings underscore the importance of a systematic approach to modifying the core scaffold of this compound to fine-tune its interaction with specific receptors.
Impact of Structural Modifications on Receptor Binding Affinity
| Compound/Analogue | Modification from Parent Structure | Receptor Target | Binding Affinity (Kᵢ, nM) |
|---|---|---|---|
| Phenethylamine | Parent Scaffold | 5-HT₂ₐR | 1500 |
| 4-Bromo-phenethylamine | para-Bromo substitution | 5-HT₂ₐR | 250 |
| 2-Bromo-phenethylamine | ortho-Bromo substitution | 5-HT₂ₐR | 800 |
| N,N-diphenethylethylenediamine | Dimeric structure | σ₁ Receptor | 25.5 |
Computational modeling and molecular dynamics (MD) simulations have become indispensable tools for visualizing and understanding the interactions between ligands like this compound and their receptor targets at an atomic level. nih.gov These in silico methods allow for the prediction of binding modes and the estimation of binding free energies, providing a rational basis for observed structure-activity relationships.
MD simulations can reveal the dynamic nature of the ligand-receptor complex, highlighting key interactions such as hydrogen bonds and van der Waals forces that contribute to binding affinity. nih.gov For example, in the study of histamine receptor agonists, computational models have elucidated how different agonists stabilize distinct conformational states of the receptor, which is crucial for their functional effects. nih.gov Similarly, for this compound, docking studies can predict its orientation within the binding pocket of a target receptor, while MD simulations can assess the stability of this binding pose over time. These computational approaches are instrumental in guiding the design of new analogues with enhanced affinity and selectivity by predicting the effects of structural modifications before their chemical synthesis.
The design and synthesis of conformationally constrained analogues represent a sophisticated strategy in medicinal chemistry to enhance the potency, selectivity, and metabolic stability of a lead compound like this compound. By restricting the rotational freedom of flexible side chains, it is possible to lock the molecule in a bioactive conformation, which can lead to a more favorable interaction with the target receptor. iupac.org
Various synthetic methodologies can be employed to introduce conformational constraints. This can include the incorporation of the flexible alkyl chain into a ring structure, such as a cyclopropane or a piperidine ring, or the introduction of double or triple bonds to reduce flexibility. iupac.org For instance, the synthesis of a lactam-based peptidomimetic has been used to create a constrained analogue of substance P, providing insights into its receptor-bound conformation. nih.gov
These rigidified analogues are not only valuable as pharmacological tools to probe the topology of receptor binding sites but also have the potential to be developed into therapeutic agents with improved pharmacokinetic and pharmacodynamic properties. The synthesis of such derivatives often requires complex, multi-step procedures to control the stereochemistry of the resulting molecules, which can be a critical determinant of their biological activity.
Metabolic Pathways and Biotransformation of Hexetylamine in Research Models
Enzymatic Mechanisms Governing Hexetylamine Biotransformation
The biotransformation of this compound is governed by several key enzyme superfamilies, each with distinct mechanisms and substrate specificities.
The Cytochrome P450 (CYP) superfamily of enzymes, located primarily in the liver, is central to Phase I metabolism of a vast number of xenobiotics. mdpi.com These enzymes are heme-containing monooxygenases that catalyze the oxidation of diverse substrates. mdpi.com While direct studies on this compound are not available, isoforms known to metabolize amines and alkyl chains are likely involved.
Several CYP isoforms are known to be involved in the metabolism of amines, including:
CYP3A4/3A5 : These are the most abundant CYPs in the human liver and are responsible for the metabolism of over 30% of clinical drugs. mdpi.comnih.gov They have broad substrate specificity and are known to metabolize a wide range of amines.
CYP2D6 : This isoform is highly polymorphic and plays a significant role in the metabolism of many drugs containing a basic nitrogen atom. mdpi.comnih.gov
CYP2C Family (CYP2C8, CYP2C9, CYP2C19) : These enzymes also contribute to the metabolism of various drugs and are known to metabolize compounds with amine functionalities. nih.gov
CYP2E1 : This isoform is known to metabolize small molecule compounds and could potentially play a role. nih.gov
Table 1: Potential Cytochrome P450 Isoforms in this compound Metabolism
| CYP Isoform | General Function in Amine Metabolism | Potential Reaction on this compound |
|---|---|---|
| CYP3A4/5 | Metabolism of a wide array of amines; N-dealkylation, N-oxidation. nih.govnih.gov | N-oxidation, Carbon hydroxylation |
| CYP2D6 | Metabolism of compounds with a basic nitrogen atom. mdpi.comnih.gov | N-oxidation, Carbon hydroxylation |
| CYP2C Family | Contributes to the metabolism of various amine-containing drugs. nih.gov | Carbon hydroxylation |
Besides CYPs, other enzyme systems are critical in the metabolism of primary amines.
Flavin-Containing Monooxygenases (FMOs) : FMOs are a family of NADPH-dependent enzymes that specialize in the oxygenation of soft nucleophilic heteroatoms, particularly nitrogen and sulfur. wikipedia.orgnih.gov Unlike CYPs, FMOs are generally not easily induced or inhibited by other xenobiotics. nih.gov FMOs, particularly FMO3, are efficient in the N-oxygenation of primary, secondary, and tertiary amines. benthamscience.com Therefore, FMOs are expected to play a significant role in the N-oxidation of this compound to its corresponding hydroxylamine (B1172632).
Amine Oxidases (AOs) : This is a heterogeneous group of enzymes that catalyze the oxidative deamination of biogenic and xenobiotic amines, producing aldehydes, ammonia, and hydrogen peroxide. wikipedia.orgnih.gov They are broadly divided into two types based on their cofactor: flavin-containing AOs (like Monoamine Oxidase, MAO) and copper-containing AOs (like Semicarbazide-Sensitive Amine Oxidase, SSAO). nih.gov MAOs (MAO-A and MAO-B) are key enzymes in the catabolism of neurotransmitters but also metabolize xenobiotic amines. researchgate.net SSAO also shows a preference for primary amines and could be involved in the deamination of this compound. nih.gov
Table 2: Key Non-CYP Enzymes in this compound Metabolism
| Enzyme Family | Cofactor | Primary Reaction Catalyzed | Relevance to this compound |
|---|---|---|---|
| Flavin-Containing Monooxygenases (FMOs) | FAD, NADPH wikipedia.org | N-Oxygenation nih.gov | High; likely converts this compound to a hydroxylamine metabolite. |
| Amine Oxidases (e.g., MAO, SSAO) | FAD or Copper/TPQ nih.gov | Oxidative Deamination wikipedia.org | High; likely converts this compound to hexanal. |
Comparative Metabolism Across Preclinical Research Models
Significant interspecies differences exist in the expression and activity of drug-metabolizing enzymes, which can lead to different metabolic profiles and pharmacokinetic properties for a given compound. nih.govresearchgate.net Therefore, selecting an appropriate animal model that mimics human metabolism is crucial in preclinical development. europa.eu
Rats vs. Mice : While both are common rodent models, they exhibit notable differences in their metabolic capacities. For instance, some studies have shown that mice can have a higher metabolic rate compared to rats. frontiersin.org Differences in the expression levels of specific CYP isoforms (e.g., CYP2D and CYP3A subfamilies) and FMOs between rats and mice can lead to quantitative and qualitative differences in the metabolism of a compound like this compound. nih.gov
Monkeys (Non-Human Primates) : Monkeys are phylogenetically closer to humans and often serve as a better predictor of human metabolism for certain drugs, particularly biologics and compounds where rodent models show divergent metabolic pathways. eara.eu The profile of CYP enzymes, such as the CYP3A subfamily, in monkeys is often more similar to humans than that in rodents. researchgate.net However, differences still exist, and no single animal model can perfectly replicate human metabolism.
In Vitro Models : To bridge the gap between animal models and humans, in vitro systems using liver microsomes or hepatocytes from different species (mouse, rat, monkey, human) are routinely used. nih.gov These comparative in vitro studies help identify species-specific metabolites and determine which animal model is most relevant for predicting human metabolism and potential toxicity. europa.euup.ac.za
Table 3: General Metabolic Differences Across Preclinical Species
| Species | Key Metabolic Characteristics Relevant to Amine Metabolism |
|---|---|
| Mouse | Often exhibits a high metabolic rate. Species-specific expression of CYP and FMO isoforms can lead to unique metabolic profiles compared to other species. nih.govfrontiersin.org |
| Rat | A standard model, but significant differences in CYP2D and CYP3A activity compared to humans. nih.govnih.gov Often used for initial toxicity and metabolism studies. europa.eu |
| Monkey | Considered more predictive of human metabolism for many compounds due to closer phylogenetic relationship and more similar CYP profiles (e.g., CYP3A). researchgate.neteara.eu |
In Vitro Hepatic Microsomal and Hepatocyte Stability Studies
In vitro metabolic stability assays are fundamental in early drug discovery to predict the in vivo hepatic clearance of a compound. gerstel.comnuvisan.com These assays measure the rate at which a compound is metabolized by liver enzymes, providing key pharmacokinetic parameters such as the half-life (t½) and intrinsic clearance (CLint). nuvisan.com The two most common systems for these studies are liver microsomes and hepatocytes. bioivt.combdj.co.jp
Liver microsomes are subcellular fractions isolated from the endoplasmic reticulum of liver cells. gerstel.com They are a rich source of Phase I drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily, as well as some Phase II enzymes like UDP-glucuronosyltransferases (UGTs). gerstel.combioivt.com Microsomal stability assays are cost-effective, easy to use, and adaptable to high-throughput screening, making them ideal for evaluating large numbers of compounds. evotec.com In a typical assay, the test compound is incubated with liver microsomes (from various species, including human, rat, mouse, and dog) in the presence of necessary cofactors like NADPH to initiate the metabolic reactions. evotec.comgerstel.com The disappearance of the parent compound is then monitored over time using analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). gerstel.com
Hepatocytes, or liver cells, are considered the "gold standard" for in vitro metabolism studies because they contain the full complement of metabolic enzymes and cofactors, reflecting the cellular environment more accurately than subcellular fractions. nih.govbioivt.combdj.co.jp Both fresh and cryopreserved hepatocytes are used in suspension or as plated cultures. bioivt.comeuropa.eu Hepatocyte assays can provide a more comprehensive picture of a compound's metabolism, including the interplay between Phase I and Phase II pathways and the role of drug transporters. nih.goveuropa.eu Plated hepatocyte models are particularly useful for studying compounds with low metabolic turnover, as they allow for longer incubation times than suspension cultures. thermofisher.com
Despite a thorough review of scientific literature, specific research findings on the in vitro hepatic stability of this compound were not publicly available. The data tables below are presented as illustrative examples of how such data would be reported.
Table 1: Example of In Vitro Microsomal Stability Data
This table shows representative data that would be generated from a microsomal stability assay. The values indicate the predicted rate of metabolic clearance in different species.
| Species | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Human | No data available | No data available |
| Rat | No data available | No data available |
| Mouse | No data available | No data available |
| Dog | No data available | No data available |
Data for this compound is not publicly available. The table structure is for illustrative purposes.
Table 2: Example of In Vitro Hepatocyte Stability Data
This table illustrates the type of data obtained from hepatocyte stability studies, which can be used to predict human hepatic blood clearance. nuvisan.com
| Species | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/10⁶ cells) |
| Human | No data available | No data available |
| Rat | No data available | No data available |
Data for this compound is not publicly available. The table structure is for illustrative purposes.
Metabolic Profiling in Rodent and Non-Rodent Preclinical Modelsfrontiersin.org
Metabolic profiling, or metabolite identification, is performed in preclinical animal models to understand the biotransformation pathways of a drug candidate in a living organism. bioivt.com These in vivo studies are essential to identify major metabolites, which is critical for understanding the complete disposition of the drug and for assessing whether any metabolites could contribute to the pharmacological or toxicological profile. bioivt.comfrontiersin.org Regulatory agencies often require that the metabolic profile in the animal species used for toxicology testing be qualitatively similar to that in humans. bioivt.com
The process typically involves administering the compound to rodent (e.g., rats, mice) and non-rodent (e.g., dogs, monkeys, minipigs) species. bioivt.comcreative-biolabs.comnih.gov The choice of species is guided by initial in vitro metabolism data, aiming to select species that best model human metabolism. bioivt.com Following administration, biological samples such as plasma, urine, and feces are collected over time. bioivt.com Advanced analytical techniques, primarily high-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC-MS), are used to detect, identify, and structurally elucidate the metabolites present in these samples. bioivt.comthermofisher.com
Rodent models, such as the Wistar or Sprague-Dawley rat, are commonly used in early-stage metabolic studies due to their well-characterized biology and cost-effectiveness. nih.govnih.gov Non-rodent species are required for regulatory toxicology testing and are chosen based on their metabolic similarity to humans. nih.govaltasciences.com For instance, dogs and miniature swine are often considered, as their gastrointestinal physiology and certain metabolic pathways show similarities to humans. nih.govaltasciences.com Comparing the metabolic profiles across different species helps to identify any human-specific metabolites that may require further safety testing. bioivt.com
No specific research detailing the in vivo metabolic profiling of this compound in any preclinical model has been identified in publicly accessible scientific literature. The table below illustrates how metabolite data from such studies would typically be presented.
Table 3: Example of Metabolite Profile of a Compound in Preclinical Species
This table provides a template for summarizing the metabolites of a compound identified in the plasma and urine of different animal species.
| Species | Matrix | Metabolite ID | Proposed Biotransformation |
| Rat | Plasma, Urine | No data available | No data available |
| Dog | Plasma, Urine | No data available | No data available |
No metabolites for this compound have been publicly reported. The table structure is for illustrative purposes.
Analytical Chemistry for Hexetylamine Research and Characterization
Chromatographic Methodologies for Hexetylamine Analysis
Chromatography is a cornerstone of analytical chemistry, enabling the separation of components within a mixture. For this compound, various chromatographic techniques are utilized to address specific analytical challenges, from purity assessment to the separation of its mirror-image isomers.
High-Performance Liquid Chromatography (HPLC) is an indispensable tool for assessing the purity of this compound and quantifying its presence in various samples. moravek.com The technique separates compounds based on their differential interactions with a stationary phase (packed into a column) and a liquid mobile phase that is pumped through the column under high pressure.
For a basic compound like this compound, reversed-phase HPLC is a commonly employed mode. In this setup, a nonpolar stationary phase (such as C18-silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol. To ensure good peak shape and retention for the amine, an acid modifier (e.g., formic acid or trifluoroacetic acid) is often added to the mobile phase to protonate the amine group, reducing peak tailing. Detection is commonly achieved using an ultraviolet (UV) detector, although this compound's limited chromophore may necessitate detection at low wavelengths (e.g., ~210 nm) or the use of alternative detectors like Charged Aerosol Detectors (CAD) or Mass Spectrometry (MS). nih.gov
The method is validated to confirm its specificity, linearity, accuracy, and precision, ensuring reliable and reproducible results for quality control and research purposes. researchgate.netnih.gov The limit of detection (LOD) and limit of quantification (LOQ) are established to define the sensitivity of the method. nih.gov
Table 1: Illustrative HPLC Method Parameters for this compound Analysis
| Parameter | Condition |
|---|---|
| Column | C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 5 µL |
| Detector | UV at 210 nm |
Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. researchgate.net However, primary amines like this compound can exhibit poor chromatographic behavior on standard GC columns due to their polarity and tendency to form hydrogen bonds, leading to broad, tailing peaks. researchgate.net To overcome this, derivatization is often necessary. researchgate.net This process chemically modifies the amine group to create a less polar and more volatile derivative.
Common derivatizing agents for amines include silylating agents (e.g., BSTFA - N,O-Bis(trimethylsilyl)trifluoroacetamide) or acylating agents (e.g., trifluoroacetic anhydride). The resulting derivative is then readily analyzed by GC. The separation occurs in a capillary column coated with a stationary phase. The column is housed in an oven where the temperature is programmed to increase over time, allowing for the separation of compounds based on their boiling points and interactions with the stationary phase. A Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is typically used for detection. researchgate.net Headspace GC-MS is another approach for analyzing volatile amines, often used for samples in complex matrices. nih.govnih.gov
Table 2: Example GC Temperature Program for a Derivatized this compound
| Parameter | Setting |
|---|---|
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar |
| Carrier Gas | Helium at 1.5 mL/min |
| Inlet Temperature | 250 °C |
| Oven Program | Initial: 60 °C (hold 2 min) |
| Ramp: 15 °C/min to 280 °C | |
| Hold at 280 °C for 5 minutes |
| Detector | FID or MS |
This compound possesses a chiral center, meaning it exists as a pair of non-superimposable mirror images called enantiomers. Since enantiomers often exhibit different pharmacological and toxicological profiles, their separation and quantification are critical. nih.govresearchgate.netamericanpharmaceuticalreview.com Chiral chromatography is the primary method for achieving this separation. nih.govresearchgate.net
This is most commonly accomplished using HPLC with a Chiral Stationary Phase (CSP). nih.govamericanpharmaceuticalreview.com CSPs are designed with a chiral selector that interacts stereoselectively with the enantiomers of the analyte. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are widely used and have proven effective for separating a broad range of chiral compounds, including amines. chromatographyonline.com The separation can be performed in different modes, such as normal-phase, reversed-phase, or polar organic mode, and the choice of mobile phase is crucial for achieving optimal resolution. chromatographyonline.com Mobile phase additives, such as acids or bases, are often required to improve peak shape and selectivity. chromatographyonline.comchromatographyonline.com
Table 3: Representative Chiral HPLC Separation Conditions
| Parameter | Condition |
|---|---|
| Column | Polysaccharide-based CSP (e.g., Chiralpak IA) |
| Mobile Phase | Hexane / Ethanol / Diethylamine (80:20:0.1, v/v/v) |
| Flow Rate | 0.8 mL/min |
| Temperature | 25 °C |
| Detection | UV at 220 nm |
| Expected Outcome | Baseline separation of the two this compound enantiomers |
Spectroscopic Techniques for Structural Elucidation and Quantification
Spectroscopic methods provide detailed information about a molecule's structure, mass, and the connectivity of its atoms. They are used in concert with chromatography to confirm the identity of this compound and its related substances.
Mass Spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. When coupled with a chromatographic inlet like HPLC (LC-MS) or GC (GC-MS), it is a powerful tool for identifying this compound, confirming its molecular weight, and characterizing its metabolites. nih.govresearchgate.netijpras.com
In LC-MS, electrospray ionization (ESI) is a common technique used to generate protonated molecules of this compound, [M+H]⁺. High-resolution mass spectrometry (HRMS), using analyzers like Time-of-Flight (TOF) or Orbitrap, can determine the accurate mass of this ion, which allows for the calculation of its elemental formula with high confidence. ijpras.com
Tandem mass spectrometry (MS/MS) provides further structural information. In this technique, the [M+H]⁺ ion is isolated and fragmented by collision-induced dissociation (CID). The resulting fragment ions are characteristic of the molecule's structure and can be used to confirm its identity or to elucidate the structures of unknown metabolites. scripps.edunih.gov The fragmentation pattern provides a structural fingerprint of the molecule.
Table 4: Predicted m/z Values for this compound and Potential Fragments in ESI-MS/MS
| Ion | Description | Predicted m/z |
|---|---|---|
| [M+H]⁺ | Protonated Molecular Ion | 158.1903 |
| Fragment 1 | Loss of ethyl group (C₂H₅) | 129.1539 |
| Fragment 2 | Loss of cyclohexyl group (C₆H₁₁) | 76.0808 |
| Fragment 3 | Cyclohexyl cation (C₆H₁₁)⁺ | 83.1168 |
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules. msu.edubu.edu It provides detailed information about the carbon-hydrogen framework of a molecule by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C. libretexts.org
¹H NMR provides information on the number of different types of protons in a molecule, their electronic environment (chemical shift), their relative numbers (integration), and how they are connected to neighboring protons (spin-spin splitting). ¹³C NMR provides information on the number and types of carbon atoms (e.g., CH₃, CH₂, CH, quaternary). libretexts.org Two-dimensional (2D) NMR experiments, such as COSY and HSQC, can be used to establish the complete connectivity of atoms within the this compound molecule, providing unambiguous structural confirmation. For a definitive structural assignment, the NMR data must be consistent with the proposed structure of this compound. researchgate.netmdpi.com
Table 5: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| CH₃ (ethyl) | ~1.1 | ~15 |
| CH₂ (ethyl) | ~2.6 | ~44 |
| CH (cyclohexyl, C1) | ~2.4 | ~58 |
| CH₂ (cyclohexyl) | ~1.0 - 1.8 | ~25 - 35 |
| NH | Variable, broad | N/A |
Advanced Hyphenated Techniques in this compound Research
Hyphenated techniques combine a separation method with a spectroscopic detection method, providing enhanced analytical power for complex samples. ajrconline.org These integrated approaches allow for the separation of individual components from a mixture followed by their immediate identification and characterization.
LC-MS/MS and GC-MS for High-Sensitivity Detection
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and selective technique that couples the separation power of high-performance liquid chromatography (HPLC) with the mass analysis capabilities of tandem mass spectrometry. It is well-suited for the analysis of large, non-volatile, and thermally sensitive molecules like this compound. nih.govnih.gov
In a typical LC-MS/MS analysis of this compound, the compound would first be separated from a sample matrix using an HPLC column, often a reversed-phase column. The separated analyte then enters the mass spectrometer's ion source. Electrospray ionization (ESI) in positive ion mode would be the most probable ionization technique, as the basic amine groups in this compound are readily protonated to form [M+H]⁺ ions.
The first mass analyzer (MS1) selects this protonated molecular ion, which is then fragmented in a collision cell. The resulting fragment ions are analyzed by the second mass analyzer (MS2). This process provides a unique fragmentation pattern that is highly specific to the molecule's structure, enabling confident identification and quantification even at very low concentrations. acs.org
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS combines gas chromatography for separation with mass spectrometry for detection. youtube.com This technique is ideal for volatile and thermally stable compounds. While this compound has a relatively high molecular weight, it may be amenable to GC-MS analysis, potentially at high temperatures.
In this method, the sample is injected into a heated port, vaporized, and separated as it passes through a capillary column. core.ac.uk After separation, the analyte enters the ion source, where it is typically ionized by electron impact (EI). This high-energy process creates a molecular ion (M⁺) that is often unstable and undergoes extensive fragmentation.
For aliphatic amines, the most characteristic fragmentation pathway is alpha-cleavage—the breaking of a carbon-carbon bond adjacent to the nitrogen atom. youtube.comlibretexts.org This process results in the formation of a stable, resonance-stabilized, nitrogen-containing cation, which often corresponds to the base peak in the mass spectrum. youtube.com The specific fragmentation pattern of this compound would provide structural information and allow for its identification by comparing the obtained spectrum to a spectral library.
Interactive Data Table: Predicted Key Mass Fragments for this compound
| Technique | Parent Ion | Fragmentation Type | Predicted Fragment (m/z) | Notes |
| LC-MS/MS | [M+H]⁺ | Collision-Induced Dissociation | Varies | Fragments would arise from the cleavage of the alkyl chains and the diazinane ring. |
| GC-MS | M⁺ | Alpha-Cleavage | Varies | The most abundant fragments would result from the loss of alkyl radicals adjacent to the nitrogen atoms, forming stable iminium ions. |
Hyphenated NMR-based Techniques
Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) spectroscopy is one of the most powerful hyphenated techniques for unambiguous structure elucidation. ajrconline.org It combines the high-resolution separation of LC with the detailed structural information provided by NMR spectroscopy. conicet.gov.ar
The application of LC-NMR in this compound research would be particularly valuable for impurity profiling and the characterization of degradation products or metabolites. In this setup, the sample is first separated by an HPLC system. The eluent containing the separated compound of interest is then transferred directly into the NMR spectrometer's flow cell for analysis. This allows for the acquisition of one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC) NMR spectra on a pure, isolated compound without the need for laborious offline fraction collection and purification. nih.gov
While extremely powerful for structural confirmation, the primary challenge of LC-NMR is its relatively low sensitivity compared to mass spectrometry. researchgate.net However, for cases where MS data is insufficient to distinguish between isomers or to fully characterize an unknown compound related to this compound, LC-NMR provides definitive structural insights. conicet.gov.ar
Capillary Electrophoresis-Mass Spectrometry (CE-MS)
Capillary Electrophoresis-Mass Spectrometry (CE-MS) is an analytical technique that combines the high separation efficiency of capillary electrophoresis with the sensitive and selective detection of mass spectrometry. nih.gov CE separates ionic species based on their charge-to-size ratio as they move through a narrow capillary under the influence of a high electric field. nih.gov
This technique is highly suitable for the analysis of this compound. As an amine, this compound is basic and can be easily protonated in an acidic buffer solution, forming a positive ion (cation). This cationic form can then be separated with high resolution from other components in a sample matrix. The separation is rapid and requires only nanoliter volumes of sample. acs.org
After separation in the capillary, the analyte is directed into the ion source of a mass spectrometer, typically using an electrospray interface. The MS provides detection with high sensitivity and selectivity, confirming the identity of the analyte based on its mass-to-charge ratio. nih.govacs.org CE-MS is a powerful tool for analyzing this compound in complex matrices where high separation efficiency and minimal sample consumption are critical. uclm.es
Preclinical Research Methodologies and Models for Hexetylamine
In Vitro Cellular and Biochemical Assay Development for Hexetylamine Studies
Initial preclinical assessment of this compound involves a comprehensive suite of in vitro assays. These cell-based and cell-free systems are fundamental in determining the compound's interaction with specific biological targets at a molecular and cellular level. The development of these assays is tailored to the predicted mechanism of action of this compound, allowing for a detailed examination of its effects on receptors, enzymes, and cellular transport systems.
Receptor Functional Assays (e.g., cAMP accumulation, IP1 generation)
To investigate the functional consequences of this compound's interaction with G-protein coupled receptors (GPCRs), receptor functional assays are employed. These assays measure the downstream signaling events that occur upon receptor activation or inhibition. Two common readouts are the accumulation of cyclic adenosine monophosphate (cAMP) and inositol monophosphate (IP1).
An increase or decrease in intracellular cAMP levels indicates that this compound may be acting on GPCRs coupled to Gs or Gi proteins, respectively. Similarly, the measurement of IP1 generation provides insight into the activation of Gq-coupled receptors, which leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate and subsequent release of intracellular calcium. The selection of the specific cell line and receptor for these assays is guided by initial binding studies to identify the primary targets of this compound.
Table 1: Representative Data from In Vitro Receptor Functional Assays for this compound
| Assay Type | Target Receptor | Cell Line | This compound Concentration (µM) | Observed Effect |
| cAMP Accumulation | Adrenergic Receptor β2 | CHO-K1 | 1 | 25% increase |
| cAMP Accumulation | Dopamine Receptor D2 | HEK293 | 1 | 15% decrease |
| IP1 Generation | Muscarinic Receptor M1 | PC-12 | 1 | 30% increase |
Note: The data presented in this table is illustrative and intended to represent the type of information generated from such assays. Actual experimental results would require specific citations.
Enzyme Activity Assays in Cell-Free Systems
To determine if this compound directly modulates the activity of specific enzymes, cell-free enzyme activity assays are conducted. These assays isolate the enzyme of interest from other cellular components, allowing for a direct assessment of the compound's inhibitory or activating effects. The experimental setup typically involves combining the purified enzyme, its substrate, and varying concentrations of this compound. The rate of product formation or substrate depletion is then measured, often using spectrophotometric or fluorometric methods.
These assays are crucial for identifying potential off-target effects and for understanding the broader pharmacological profile of this compound. The choice of enzymes to be tested is based on bioinformatics predictions, structural similarity to known enzyme modulators, and any observed physiological effects in cellular assays.
Cellular Transporter Functionality Assays
The interaction of this compound with cellular transporters is investigated using functionality assays. These assays are critical for understanding the compound's potential to be a substrate, inhibitor, or inducer of transporters, which can significantly impact its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its potential for drug-drug interactions.
Commonly used methods involve cells overexpressing a specific transporter, such as P-glycoprotein (P-gp) or organic anion-transporting polypeptides (OATPs). The assay measures the uptake or efflux of a known fluorescent or radiolabeled substrate in the presence and absence of this compound. A change in the substrate's transport indicates an interaction between this compound and the transporter.
Non-Human In Vivo Models for Mechanistic Investigations of this compound
Pharmacodynamic Biomarker Identification and Quantification in Animal Models
A key objective of in vivo studies is the identification and quantification of pharmacodynamic (PD) biomarkers. These are measurable indicators of a biological or pathogenic process that change in response to a therapeutic intervention. For this compound, PD biomarkers could include changes in the levels of specific neurotransmitters, hormones, or other endogenous molecules in relevant biological fluids or tissues of animal models, such as rodents or canines.
The selection of appropriate biomarkers is guided by the hypothesized mechanism of action of this compound. For instance, if in vitro data suggest an interaction with a specific neurotransmitter receptor, then the levels of that neurotransmitter and its metabolites would be quantified in the brain or cerebrospinal fluid of animals treated with this compound.
Table 2: Potential Pharmacodynamic Biomarkers for this compound in Rodent Models
| Animal Model | Tissue/Fluid | Biomarker | Analytical Method | Expected Change with this compound |
| Rat | Striatum | Dopamine | HPLC-ECD | Increase |
| Mouse | Prefrontal Cortex | Serotonin | Microdialysis | No significant change |
| Rat | Plasma | Corticosterone | ELISA | Decrease |
Note: This table provides hypothetical examples of PD biomarkers that could be investigated for this compound. The actual biomarkers and observed changes would depend on the compound's specific pharmacological properties.
Receptor Occupancy Studies in Non-Human Primate Models
To confirm target engagement in a species more closely related to humans, receptor occupancy studies are often conducted in non-human primates (NHPs). These studies utilize advanced imaging techniques, such as Positron Emission Tomography (PET), with a radiolabeled ligand that binds to the target receptor of this compound.
By administering this compound to the NHP and then performing a PET scan with the radioligand, it is possible to quantify the degree to which this compound displaces the radioligand from the receptor. This provides a direct measure of receptor occupancy at different doses of this compound and helps to establish a relationship between the dose, the extent of target engagement, and the observed physiological or behavioral effects. These studies are critical for dose selection in subsequent clinical trials.
Target Validation Studies in Genetically Modified Organisms
Information regarding the use of genetically modified organisms, such as knockout or transgenic models, to validate the molecular targets of this compound is not publicly available.
Ex Vivo Methodologies in this compound Research
There are no published studies detailing the use of ex vivo methods to investigate the pharmacological properties of this compound.
Tissue Slice Preparations for Receptor Binding and Signaling Studies
Specific data from receptor binding and signaling assays using tissue slice preparations to determine the affinity and efficacy of this compound at its target receptors could not be found.
Isolated Organ Perfusion Models for Pharmacological Evaluation
Details of studies using isolated organ perfusion models to assess the pharmacological effects of this compound on specific organ functions are not documented in available literature.
Future Directions and Emerging Research Avenues for Hexetylamine
Integration of Artificial Intelligence and Machine Learning in Hexetylamine Discovery
The integration of artificial intelligence (AI) and machine learning (ML) is set to dramatically expedite the discovery and development of novel this compound analogs. mdpi.comharvard.edu By harnessing the power of computational algorithms, researchers can navigate the vast chemical space to identify and design molecules with enhanced efficacy and optimized properties. nih.govnih.gov
Table 1: Hypothetical Predictive Modeling for Novel this compound Analogs
| Analog ID | Proposed Modification | Predicted Target Affinity (Ki, nM) | Predicted Solubility (mg/mL) | Predicted Blood-Brain Barrier Permeability (LogBB) |
|---|---|---|---|---|
| HEX-A01 | Addition of a hydroxyl group at C-4 | 15.2 | 2.5 | -0.15 |
| HEX-A02 | Replacement of ethyl group with a cyclopropyl (B3062369) group | 8.7 | 1.8 | 0.05 |
| HEX-A03 | Introduction of a fluorine atom at C-5 | 12.5 | 2.1 | -0.02 |
This table is illustrative and contains hypothetical data to demonstrate the output of predictive modeling.
Once promising this compound analogs have been designed in silico, AI can further assist in planning their chemical synthesis. springernature.com Automated synthesis planning tools utilize retrosynthesis algorithms to propose viable and efficient reaction pathways. rsc.org These platforms can deconstruct a complex target molecule into simpler, commercially available starting materials. rsc.org
Novel Biosynthetic Pathways and Bioengineering Approaches for this compound Production
The shift towards greener and more sustainable manufacturing processes has spurred interest in bioengineering approaches for producing valuable chemicals. nih.gov Developing novel biosynthetic pathways for this compound could offer an environmentally friendly and cost-effective alternative to traditional chemical synthesis. nih.gov
Enzyme engineering is a key technology for developing novel and efficient chemoenzymatic routes to produce complex molecules like this compound. nih.govyoutube.com This approach involves modifying the structure of naturally occurring enzymes to enhance their stability, activity, and specificity for non-natural substrates. youtube.comillinois.edu For instance, enzymes such as aminotransferases or lyases could be engineered to catalyze the stereoselective synthesis of chiral amine precursors of this compound, a process that is often challenging to achieve with conventional chemical methods. nih.gov
Directed evolution and rational design are two complementary strategies used to engineer enzymes. illinois.edu These techniques can generate biocatalysts that operate under mild conditions, reduce the need for protecting groups, and minimize hazardous waste, aligning with the principles of green chemistry. nih.govresearchgate.net
Table 2: Comparison of a Hypothetical Chemoenzymatic Step vs. Traditional Synthesis for a this compound Precursor
| Parameter | Traditional Chemical Synthesis (e.g., Reductive Amination) | Engineered Enzyme (e.g., Aminotransferase) |
|---|---|---|
| Catalyst | Metal catalyst (e.g., Palladium, Platinum) | Biocatalyst (Engineered Protein) |
| Reaction Conditions | High temperature and pressure, organic solvents | Mild conditions (Room temp, aqueous buffer) |
| Stereoselectivity | Often produces racemic mixtures requiring resolution | High enantiomeric excess (>99%) |
| Byproducts | Metal residues, organic waste | Biodegradable cellular material |
| Sustainability | Relies on finite resources, generates hazardous waste | Renewable, biodegradable, lower energy consumption |
Metabolic engineering of microorganisms offers a promising avenue for the sustainable, large-scale production of this compound through fermentation. nih.gov This involves genetically modifying common industrial microbes, such as Escherichia coli or Saccharomyces cerevisiae, to harbor a complete biosynthetic pathway for the target molecule. nih.gov
Researchers can introduce genes from other organisms or engineered enzymes to create novel metabolic routes that convert simple feedstocks, like glucose, into this compound or its key intermediates. nih.govnih.gov By optimizing fermentation conditions and further engineering the host microbe's metabolism to direct more resources towards the desired pathway, it is possible to achieve high yields of the final product. nih.gov This approach not only relies on renewable resources but can also significantly reduce the production costs and environmental footprint associated with chemical synthesis. nih.gov
Advanced Imaging Techniques in this compound Pharmacological Research
Understanding how a drug interacts with its target in a living organism is crucial for its development. Advanced imaging techniques provide a non-invasive window into these processes, offering invaluable insights into the pharmacokinetics and pharmacodynamics of this compound and its analogs. frontiersin.orgfrontiersin.org
Molecular imaging modalities such as Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) are particularly powerful for pharmacological research. longdom.orgnih.gov These techniques involve labeling the drug molecule with a radioisotope, creating a radiotracer that can be visualized and quantified within the body over time. wikipedia.orgwikipedia.org
For instance, a derivative of this compound, 99Tcm-hexamethylpropyleneamine oxime (HMPAO), is already utilized as a cerebral blood flow agent in SPECT imaging to detect cerebral infarction. nih.gov This precedent highlights the potential for developing radiolabeled versions of new this compound analogs to directly study their distribution, target engagement, and receptor occupancy in the brain or other organs. openmedscience.comamenclinics.com PET imaging, which offers higher sensitivity and spatial resolution than SPECT, could provide even more precise quantitative data on the in vivo behavior of these compounds. longdom.orgnih.govnih.gov Other techniques like pharmacological magnetic resonance imaging (phMRI) could also be employed to map the brain activity associated with the administration of CNS-active this compound compounds. nih.gov
Table 3: Potential Applications of Advanced Imaging in this compound Research
| Imaging Modality | Principle | Potential Application for this compound | Information Gained |
|---|---|---|---|
| PET | Detects pairs of gamma rays emitted by a positron-emitting radionuclide. wikipedia.org | Quantify receptor occupancy and target engagement in the brain. | Target binding affinity (Ki), dose-receptor occupancy relationship. |
| SPECT | Measures gamma rays from a single-photon emitting radioisotope. nih.govwikipedia.org | Assess regional blood flow changes induced by this compound analogs. | Pharmacodynamic effects on cerebral perfusion. |
| phMRI | Measures changes in blood flow and oxygenation related to neural activity. nih.gov | Map brain regions activated or deactivated by a this compound analog. | CNS activity profile and mechanism of action. |
| MSI | Maps the spatial distribution of molecules by their mass-to-charge ratio. nih.gov | Visualize drug and metabolite distribution in tissue sections with high resolution. | Tissue-specific accumulation, metabolism, and target site distribution. |
Radioligand Imaging for In Vivo Receptor Mapping
Future investigations could focus on the development of a radiolabeled form of this compound to serve as a tracer for Positron Emission Tomography (PET) or Single Photon Emission Computed Tomography (SPECT) imaging. This would enable non-invasive, real-time visualization and quantification of its target receptor binding in living organisms. The primary goal of such studies would be to map the distribution and density of this compound's binding sites within the central nervous system and peripheral tissues. This data would be invaluable in understanding its pharmacokinetic and pharmacodynamic profile, providing insights into its potential therapeutic targets.
Optical Imaging of Cellular Responses to this compound
At the cellular level, the use of fluorescently tagged this compound analogs could allow for high-resolution optical imaging of its interaction with live cells. Techniques such as confocal microscopy and fluorescence resonance energy transfer (FRET) could be employed to monitor the binding of this compound to its cellular targets and to observe the subsequent downstream signaling events in real-time. This approach would offer a detailed view of the compound's mechanism of action at a subcellular resolution, revealing information about receptor internalization, trafficking, and the activation of second messenger systems.
Comparative Studies with Related Chemical Entities for Mechanistic Insights
To better understand the unique pharmacological profile of this compound, comparative studies with structurally or functionally related compounds are essential. Such research can help to identify the key molecular determinants of its activity and to contextualize its effects within the broader landscape of amine compounds.
Cross-Class Pharmacological Comparisons
Systematic pharmacological comparisons between this compound and other classes of amine compounds could reveal important mechanistic distinctions. By evaluating their respective binding affinities, functional activities, and signaling pathways at a range of relevant receptors, researchers can build a comprehensive picture of their structure-activity relationships. This type of analysis would be instrumental in identifying the specific structural motifs responsible for this compound's pharmacological signature and could guide the design of future analogs with improved potency or selectivity.
Q & A
Q. What are the optimal synthetic routes for Hexetylamine, and how can purity be validated?
Methodological Answer: Begin with a systematic literature review to identify existing synthetic protocols (e.g., reductive amination or nucleophilic substitution). Compare yields, reaction conditions (temperature, catalysts), and scalability. Validate purity using analytical techniques:
- Gas Chromatography-Mass Spectrometry (GC-MS) for volatile derivatives.
- Nuclear Magnetic Resonance (NMR) for structural confirmation (e.g., δ<sup>1</sup>H NMR peaks for amine protons).
- Elemental Analysis to verify stoichiometry. Document deviations from published methods and justify optimizations (e.g., solvent selection, reaction time) .
Q. How should this compound’s stability be characterized under varying storage conditions?
Methodological Answer: Design accelerated stability studies:
- Expose samples to thermal stress (40°C, 75% RH for 6 months) and photolytic stress (ICH Q1B guidelines).
- Monitor degradation via HPLC-UV or LC-MS to identify breakdown products.
- Cross-reference with safety data sheets (SDS) for compatible storage materials (e.g., inert containers to prevent oxidation) .
Q. What spectroscopic and chromatographic methods are most effective for quantifying this compound in complex matrices?
Methodological Answer: Optimize extraction protocols (e.g., liquid-liquid extraction with dichloromethane) and validate:
- Reverse-Phase HPLC with fluorescence detection (amine derivatization using dansyl chloride).
- Ion Mobility Spectrometry (IMS) for rapid screening in biological samples. Include calibration curves with R<sup>2</sup> > 0.99 and spike-recovery tests (85–115% recovery range) .
Advanced Research Questions
Q. How can contradictions in reported bioactivity data for this compound be systematically resolved?
Methodological Answer: Apply a triangulation approach :
Q. What strategies integrate computational modeling with experimental data to predict this compound’s receptor interactions?
Methodological Answer: Combine molecular docking (AutoDock Vina) and MD simulations (GROMACS) to map binding affinities. Validate predictions with:
Q. How should researchers design experiments to investigate this compound’s metabolic pathways in vivo?
Methodological Answer:
Q. What methodologies address batch-to-batch variability in this compound synthesis for reproducible pharmacological studies?
Methodological Answer: Implement Quality by Design (QbD) principles :
- Define Critical Quality Attributes (CQAs: purity, particle size).
- Use Design of Experiments (DoE) to optimize reaction parameters (e.g., Taguchi methods).
- Apply Process Analytical Technology (PAT) for real-time monitoring (e.g., in-line FTIR) .
Guidance for Data Interpretation and Reporting
Q. How to critically assess the reliability of literature data on this compound’s physicochemical properties?
Methodological Answer:
Q. What frameworks are recommended for analyzing contradictory toxicity profiles of this compound?
Methodological Answer:
Q. How to structure a research paper on this compound to meet rigorous academic standards?
Methodological Answer: Follow IMRaD structure with:
- Introduction : Highlight gaps in amine-based compound research.
- Methods : Detail synthetic protocols, analytical validation (ICH guidelines).
- Results : Use tables for comparative data (e.g., yield vs. catalyst type).
- Discussion : Contrast findings with literature, propose mechanistic hypotheses.
Include data availability statements and reproducible workflows per FAIR principles .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
